3-(3,4-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one
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Overview
Description
3-(3,4-Dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class. This compound is characterized by a pyrimidinone core substituted with various functional groups, including a dimethylbenzyl group, a hydroxyethyl group, a methyl group, and a phenyl group. These substitutions confer unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: The initial step involves the condensation of an appropriate β-keto ester with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring.
Substitution Reactions: Subsequent steps involve the introduction of the 3,4-dimethylbenzyl, 2-hydroxyethyl, and phenyl groups through nucleophilic substitution reactions. These reactions often require the use of strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., dimethylformamide).
Final Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrimidinone ring can be reduced to a dihydropyrimidine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(3,4-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of a key enzyme involved in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-2(1H)-one: Similar structure but with a different position of the carbonyl group.
3-(3,4-Dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-thione: Similar structure but with a sulfur atom replacing the oxygen in the pyrimidinone ring.
Uniqueness
The uniqueness of 3-(3,4-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and potential therapeutic benefits.
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-9-10-18(13-16(15)2)14-24-21(19-7-5-4-6-8-19)23-17(3)20(11-12-25)22(24)26/h4-10,13,25H,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISMVBPZZYRFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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